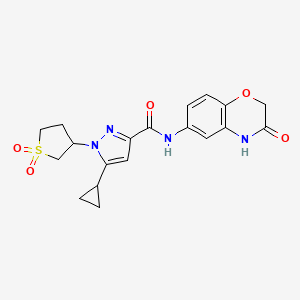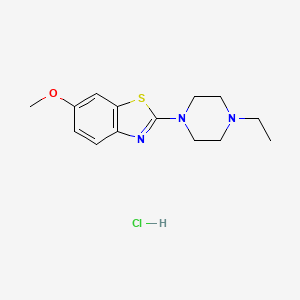![molecular formula C13H14N2OS2 B6496737 N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide CAS No. 955854-72-5](/img/structure/B6496737.png)
N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide is a chemical compound belonging to the thiazole derivatives family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a suitable thioamide and a halide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced using methyl mercaptan (methanethiol) in the presence of a base.
Coupling with Phenylacetamide: The final step involves the coupling of the thiazole derivative with phenylacetamide under appropriate reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the thiazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the compound, potentially leading to different functional groups.
Substitution Products: Substituted thiazole derivatives with different substituents.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the fields of cardiology and neurology.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole derivatives with different substituents.
Phenylacetamide Derivatives: Compounds containing the phenylacetamide moiety with various modifications.
Uniqueness: N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide stands out due to its specific combination of the thiazole ring and the phenylacetamide group, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-17-8-11-9-18-13(14-11)15-12(16)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDZHEMALPBQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid](/img/structure/B6496657.png)
![ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate](/img/structure/B6496672.png)
![methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6496676.png)

![(2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B6496687.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-2-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6496696.png)


![1-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6496716.png)
![2,4-dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496720.png)
![2-(2-methoxyphenoxy)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6496729.png)
![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)
![3-{10-chloro-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(12),3,5,8,10-pentaen-4-yl}-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6496760.png)
![3-(4-Fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B6496763.png)
